![molecular formula C9H12O3 B2944451 (1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one CAS No. 450392-95-7](/img/structure/B2944451.png)

(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

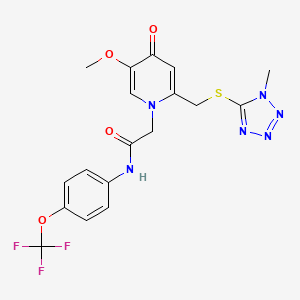

“(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” is a complex organic compound. It features a spirocyclic structure, which is a type of chemical compound that contains a spiroatom, typically a quaternary carbon atom, which is a part of two rings of different sizes .

Synthesis Analysis

The synthesis of such compounds often involves a sequential Diels Alder reaction/rearrangement sequence . This method allows for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depends on the substitution pattern of the dienes . When the initiating Diels Alder reaction is catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives can be obtained in an enantiomeric ratio .Molecular Structure Analysis

The molecular structure of “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” is characterized by a spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane] core . This structure is part of a larger class of compounds known as spirocyclic compounds, which are characterized by having a single atom that is a member of two rings .Chemical Reactions Analysis

The chemical reactions involving “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” can be complex due to the presence of multiple reactive sites. The Diels Alder reaction and subsequent rearrangement is a key reaction in the synthesis of these compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “(1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one” would depend on its exact molecular structure. Unfortunately, specific details about its properties are not available in the resources I have .科学的研究の応用

Crystal Structure Analysis

The study by Clegg et al. (1995) explored the crystal structures of four isomeric dioxolane derivatives of D-camphorquinone, demonstrating the rigid nature of the bicyclo[2.2.1]heptane unit. These isomers vary in the positions of substitution by the CH2Cl group in the ethylene segment of the dioxolane ring, affecting their packing patterns and crystal structures. This research highlights the significance of these compounds in understanding molecular conformations and interactions in solid states Clegg, W., Golding, B., King, B. J., & Maude, A. B. (1995).

Synthetic Chemistry and Material Science

Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane from sugar nitrone and protected D-mannose through intramolecular 1,3-dipolar cycloaddition. This study provides insights into the synthesis of complex molecular structures, which could have implications for the development of new materials or chemical intermediates Rowicki, T., Madura, I. D., Marek, P. H., Kopczyńska, K., Mironiuk-Puchalska, E., & Sas, W. (2019).

Organic Chemistry and Catalysis

Pilevar et al. (2018) reported the design and use of a structurally demanding cyclic peroxide for the direct hydroxylation of aromatic substrates, showcasing a novel application in the field of organic chemistry and catalysis. This research underscores the utility of bicyclo[2.2.1]heptane derivatives in facilitating aromatic C-H oxidation, offering a new avenue for the functionalization of aromatic compounds Pilevar, A., Hosseini, A., Šekutor, M., Hausmann, H., Becker, J., Turke, K., & Schreiner, P. (2018).

Advanced Materials Development

Jing and Hillmyer (2008) described the use of a bifunctional monomer derived from lactide for toughening polylactide, showcasing the potential of spirocyclic compounds in creating novel polymeric materials with enhanced properties. This work illustrates the versatility of these compounds in polymer chemistry and materials science, contributing to the development of more robust and sustainable materials Jing, F., & Hillmyer, M. (2008).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of (1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one are currently unknown. This compound is a derivative of dioxolane , which is a heterocyclic acetal

Mode of Action

Dioxolane derivatives can undergo reactions with various agents such as peroxyacetic acid, bromine, dichloro-carbene, and nucleophiles . The specific interactions of (1’S,4’S)-Spiro[1,3-dioxolane-2,5’-bicyclo[2.2.1]heptane]-2’-one with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

It’s known that 1,3-dioxolane can undergo oh and cl initiated gas-phase oxidation kinetics . The stable products observed in OH as well as Cl oxidation include formic acid, ethylene carbonate, and 1,2-ethanediol monoformate . These could potentially affect various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the atmospheric fate of 1,3-dioxolane is influenced by factors such as temperature and the presence of OH and Cl radicals . 21]heptane]-2’-one are yet to be determined.

特性

IUPAC Name |

(1'S,4'S)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHODDELHXDJTTC-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC3CC2CC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2(O1)C[C@@H]3C[C@H]2CC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)

![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide](/img/structure/B2944374.png)

![N-(diphenylmethyl)-3-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2944378.png)

![5-Chloro-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2944379.png)

![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)

![N-(4-ethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2944386.png)

![N-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2944389.png)